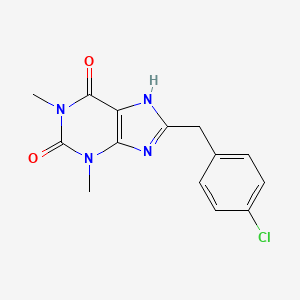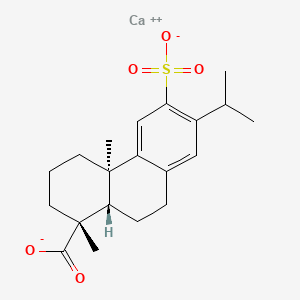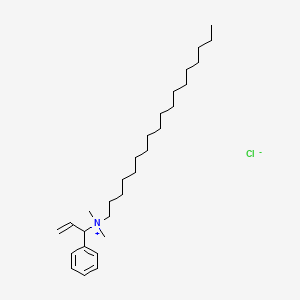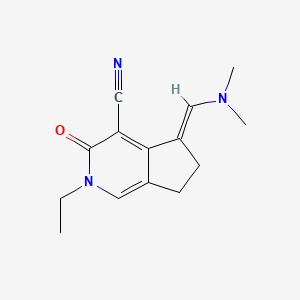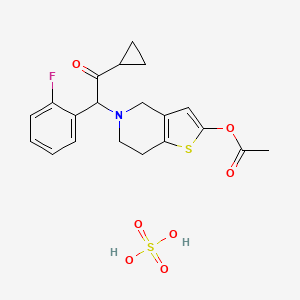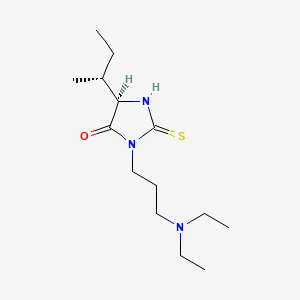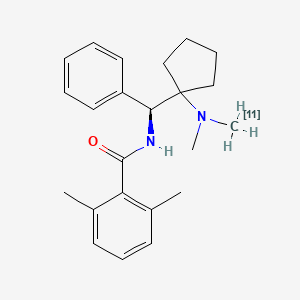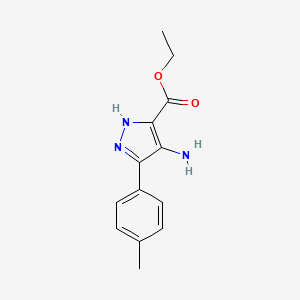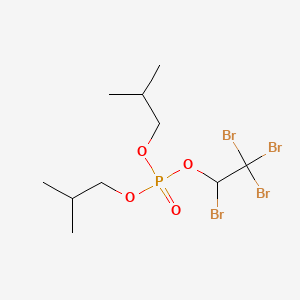
Nitrone, alpha-phenyl-N-p-tolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrone, alpha-phenyl-N-p-tolyl- is a chemical compound with the molecular formula C14H13NO It is a nitrone derivative, which is a class of organic compounds characterized by the presence of a nitrone functional group (R1R2C=NO) Nitrones are known for their versatility in synthetic chemistry and their ability to act as spin traps in electron paramagnetic resonance (EPR) studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitrone, alpha-phenyl-N-p-tolyl- typically involves the condensation of an aldehyde with a hydroxylamine. One common method is the reaction of benzaldehyde with p-tolylhydroxylamine under acidic conditions. The reaction proceeds as follows:
Reactants: Benzaldehyde and p-tolylhydroxylamine.
Conditions: Acidic medium, typically using acetic acid or hydrochloric acid.
Procedure: The reactants are mixed and heated to promote the condensation reaction, resulting in the formation of the nitrone.
Industrial Production Methods
While specific industrial production methods for nitrone, alpha-phenyl-N-p-tolyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Nitrone, alpha-phenyl-N-p-tolyl- undergoes several types of chemical reactions, including:
Oxidation: Nitrones can be oxidized to form nitro compounds.
Reduction: Reduction of nitrones typically yields hydroxylamines.
Cycloaddition: Nitrones are well-known for their participation in 1,3-dipolar cycloaddition reactions, forming isoxazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Cycloaddition: The reaction with dipolarophiles like alkenes or alkynes under thermal or catalytic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxylamines.
Cycloaddition: Isoxazolidines, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Nitrone, alpha-phenyl-N-p-tolyl- has several scientific research applications:
Chemistry: Used as a spin trap in EPR studies to detect and characterize free radicals.
Biology: Investigated for its potential neuroprotective effects due to its ability to scavenge reactive oxygen species (ROS).
Medicine: Explored as a therapeutic agent for conditions involving oxidative stress, such as stroke and neurodegenerative diseases.
Industry: Utilized in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The primary mechanism of action of nitrone, alpha-phenyl-N-p-tolyl-, particularly in biological systems, involves its role as a spin trap. It reacts with free radicals to form stable nitrone-radical adducts, thereby neutralizing the radicals and preventing oxidative damage. This radical scavenging ability is crucial in mitigating the effects of oxidative stress in various pathological conditions.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-alpha-phenylnitrone (PBN): Another well-known nitrone used as a spin trap and neuroprotective agent.
Alpha-phenyl-N-tert-butylnitrone: Similar in structure and function, often used in studies related to oxidative stress and neuroprotection.
Uniqueness
Nitrone, alpha-phenyl-N-p-tolyl- is unique due to its specific structural features, which may confer distinct reactivity and selectivity in chemical reactions. Its p-tolyl group can influence its electronic properties and interactions with other molecules, potentially leading to unique applications in synthetic and medicinal chemistry.
Properties
CAS No. |
32213-72-2 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11- |
InChI Key |
ZMHRQDZDFYMPOF-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/[N+](=C/C2=CC=CC=C2)/[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=CC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


